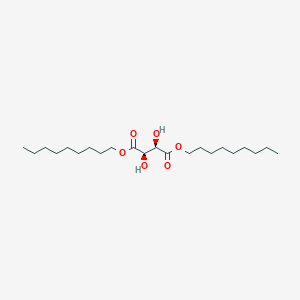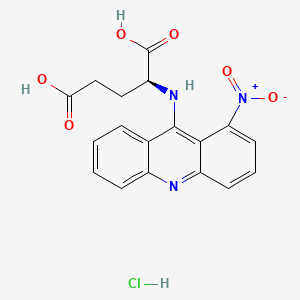
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride is a chemical compound with the molecular formula C18H16ClN3O6. It is known for its unique structure, which includes a nitroacridine moiety attached to the glutamic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride typically involves the nitration of acridine followed by its coupling with L-glutamic acid. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced equipment to maintain reaction conditions and ensure safety. The process is optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the acridine ring .
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
Wirkmechanismus
The mechanism of action of L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitroacridine moiety can intercalate into DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the compound may interact with proteins, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride
- L-Glutamic acid, N-(1-amino-9-acridinyl)-, monohydrochloride
- L-Glutamic acid, N-(1-hydroxy-9-acridinyl)-, monohydrochloride
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an antimicrobial and anticancer agent, making it a compound of significant interest in scientific research .
Eigenschaften
| 83550-94-1 | |
Molekularformel |
C18H16ClN3O6 |
Molekulargewicht |
405.8 g/mol |
IUPAC-Name |
(2S)-2-[(1-nitroacridin-9-yl)amino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C18H15N3O6.ClH/c22-15(23)9-8-13(18(24)25)20-17-10-4-1-2-5-11(10)19-12-6-3-7-14(16(12)17)21(26)27;/h1-7,13H,8-9H2,(H,19,20)(H,22,23)(H,24,25);1H/t13-;/m0./s1 |
InChI-Schlüssel |
ZKJNNPQFBNTCBG-ZOWNYOTGSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O.Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NC(CCC(=O)O)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



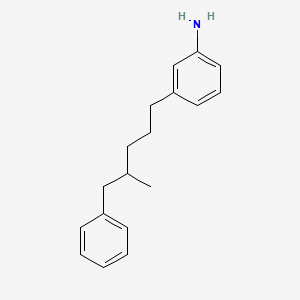
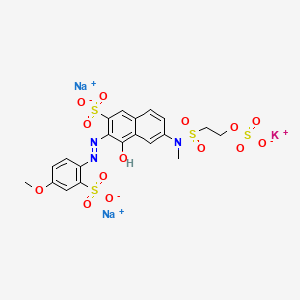
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
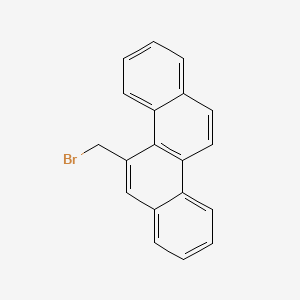



![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
